![molecular formula C8H17NO B13965743 2-Octanone, 3-amino- CAS No. 753386-51-5](/img/structure/B13965743.png)
2-Octanone, 3-amino-
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Overview
Description
2-Octanone, 3-amino- is an organic compound with the molecular formula C8H17NO It is a derivative of 2-octanone, where an amino group is attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Octanone, 3-amino- typically involves the amination of 2-octanone. One common method is the reductive amination of 2-octanone using ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst . The reaction conditions often include mild temperatures and pressures to ensure high yields and selectivity.
Industrial Production Methods: Industrial production of 2-Octanone, 3-amino- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, biocatalytic methods using transaminases have been explored for the production of optically active amines, including 2-Octanone, 3-amino- .
Chemical Reactions Analysis
Types of Reactions: 2-Octanone, 3-amino- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds under specific conditions.
Reduction: The carbonyl group in 2-octanone can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Acid chlorides or anhydrides are often used in substitution reactions to form amides.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Secondary alcohols.
Substitution: Amides, imines, and other derivatives.
Scientific Research Applications
2-Octanone, 3-amino- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Octanone, 3-amino- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity . The carbonyl group can participate in nucleophilic addition reactions, further modulating the compound’s biological effects .
Comparison with Similar Compounds
2-Octanone: Lacks the amino group, making it less reactive in certain biological contexts.
3-Octanone: Similar structure but with the carbonyl group at a different position, affecting its reactivity and applications.
4-Octanone: Another isomer with distinct chemical properties.
Uniqueness: 2-Octanone, 3-amino- is unique due to the presence of both an amino group and a carbonyl group, allowing it to participate in a wide range of chemical reactions and making it a versatile intermediate in organic synthesis .
Biological Activity
2-Octanone, 3-amino- is a derivative of 2-octanone, a colorless liquid with a fruity odor, commonly used in the fragrance industry and as a solvent. The biological activity of this compound has garnered interest due to its potential applications in medicine and agriculture. This article explores the biological activity of 2-octanone, 3-amino-, including its antibacterial, antifungal properties, and its role in disease diagnostics.
- Chemical Formula : C₈H₁₅NO
- Molecular Weight : 143.21 g/mol
- Boiling Point : Approximately 172–173 °C
- Melting Point : −16 °C
Antibacterial Activity
Research indicates that derivatives of 2-octanone exhibit significant antibacterial properties. A study focusing on various organic compounds found that certain derivatives were effective against Gram-positive bacteria by disrupting cell wall synthesis mechanisms. The mechanism of action is believed to involve interference with topoisomerase activity, leading to nucleoid packing defects in bacterial cells .
Table 1: Antibacterial Activity of 2-Octanone Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2-Octanone, 3-amino- | Staphylococcus aureus | 0.01 M |
Bacillus subtilis | 0.02 M | |
Escherichia coli | Not effective |
Antifungal Activity
The antifungal properties of 2-octanone have been demonstrated in various studies. For instance, it was shown to inhibit the growth of Sclerotinia terrestris at concentrations as low as 0.006 M. This inhibition suggests that the compound may play a role in biocontrol applications against fungal pathogens .
Table 2: Antifungal Activity of 2-Octanone
Compound | Fungal Strain | Inhibition Concentration |
---|---|---|
2-Octanone, 3-amino- | Sclerotinia terrestris | 0.006 M |
Candida albicans | 0.01 M |
Diagnostic Potential
Recent studies have explored the potential of volatile organic compounds (VOCs), including 2-octanone, in diagnosing diseases such as primary sclerosing cholangitis (PSC). In a clinical setting, a combination of VOCs was able to distinguish between PSC and inflammatory bowel disease (IBD) with high sensitivity and specificity . This suggests that 2-octanone could serve as a biomarker for certain medical conditions.
Case Studies
- Antimicrobial Effects : A study conducted on the antimicrobial effects of various ketones found that 2-octanone exhibited strong antibacterial activity against Staphylococcus aureus and Bacillus subtilis. The study highlighted its potential use in developing new antimicrobial agents .
- Disease Diagnosis : A clinical trial involving breath analysis demonstrated that exhaled levels of certain VOCs, including 2-octanone, correlated significantly with PSC disease prognosis. The study utilized machine learning models to classify patients based on their breath samples, achieving an area under the curve (AUC) of up to 0.84 .
Properties
CAS No. |
753386-51-5 |
---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
3-aminooctan-2-one |
InChI |
InChI=1S/C8H17NO/c1-3-4-5-6-8(9)7(2)10/h8H,3-6,9H2,1-2H3 |
InChI Key |
ZOZGRMXVDFHAMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=O)C)N |
Origin of Product |
United States |
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